4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid
Description
4-(Bicyclo[310]hexane-6-carbonylamino)-2-methoxybenzoic acid is a complex organic compound featuring a bicyclic hexane structure
Properties
IUPAC Name |
4-(bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-12-7-8(5-6-11(12)15(18)19)16-14(17)13-9-3-2-4-10(9)13/h5-7,9-10,13H,2-4H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDUDLJZPPEBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2C3C2CCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows for tight binding to target proteins, potentially leading to enhanced selectivity and reduced off-target effects. This makes it a valuable scaffold in drug design, particularly for targeting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds share a similar bicyclic structure and are used in antiviral research.
cis-Bicyclo[3.1.0]hexane: This compound is a conformationally constrained bioisostere of cyclohexane, used in drug discovery for its unique binding properties.
Uniqueness
4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for applications across various scientific disciplines, making it a versatile and valuable compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
